molecular formula C21H15NO3 B4009819 N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide

N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide

Cat. No.: B4009819
M. Wt: 329.3 g/mol
InChI Key: VZQMOOTZZPUIMO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide is an organic compound with a complex structure that includes a fluorene backbone, a carboxamide group, and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide typically involves the following steps:

    Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the fluorene derivative with an amine, such as 2-methoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy precursor is reacted with the fluorene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the methoxy group.

Scientific Research Applications

N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide: Unique due to its specific substituents and functional groups.

    N-(2-methoxyphenyl)-fluorene-2-carboxamide: Lacks the oxo group, leading to different chemical properties.

    N-(2-methoxyphenyl)-9-oxofluorene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl and oxofluorene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-9-oxofluorene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-15-14-6-2-3-7-16(14)20(23)17(15)12-13/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQMOOTZZPUIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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